Benazepril

Overview

Description

Benazepril is a medication primarily used to treat high blood pressure, heart failure, and diabetic kidney disease. It is an angiotensin-converting enzyme inhibitor, which works by decreasing the activity of the renin-angiotensin-aldosterone system, leading to the relaxation of blood vessels and a subsequent reduction in blood pressure . This compound was first patented in 1981 and came into medical use in 1990 .

Mechanism of Action

Biochemical Pathways

The primary biochemical pathway affected by Benazepril is the Renin-Angiotensin System (RAS). By inhibiting ACE, this compound reduces the production of angiotensin II, leading to a decrease in vasoconstriction and aldosterone secretion . This results in vasodilation and a decrease in blood volume, both of which contribute to a reduction in blood pressure .

Pharmacokinetics

This compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties :

- Excretion : It is primarily excreted in the urine, with trace amounts as this compound and 20% as benazeprilat .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of ACE and the subsequent reduction in angiotensin II levels . This leads to a decrease in vasoconstriction and aldosterone secretion, resulting in lower blood pressure . Additionally, this compound has been found to affect the expression of certain proteins, such as integrin-linked kinase and smooth muscle α-actin, in certain conditions like diabetic nephropathy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can interact with this compound, potentially altering its effectiveness . Additionally, individual patient factors, such as liver function, can impact the metabolism of this compound and thus its efficacy . Therefore, it’s crucial to consider these factors when prescribing and administering this compound.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Benazepril, through its active metabolite benazeprilat, competes with angiotensin I for binding at the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By reducing angiotensin II levels, this compound decreases vasoconstriction and aldosterone secretion, leading to lower blood pressure and reduced sodium and water retention.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to decrease proteinuria and improve diabetic nephropathy by reducing the expression of angiopoietin-like 4 (ANGPTL-4) in kidney cells . This reduction in ANGPTL-4 expression helps to ameliorate the pathological changes associated with diabetic nephropathy, such as decreased proteinuria and improved kidney function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the angiotensin-converting enzyme, thereby inhibiting its activity. This inhibition leads to decreased levels of angiotensin II, which in turn reduces vasoconstriction and aldosterone secretion . Additionally, this compound’s impact on ANGPTL-4 expression in kidney cells further contributes to its therapeutic effects in diabetic nephropathy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time points. Studies have shown that this compound treatment leads to significant improvements in biochemical indicators, such as reduced proteinuria, urea, creatinine, triglycerides, and total cholesterol levels, over periods of 8, 12, and 16 weeks . These improvements are accompanied by decreased kidney volume and amelioration of pathological changes associated with diabetic nephropathy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been associated with greater reductions in blood pressure and improvements in kidney function. At very high doses, this compound may cause adverse effects, such as hypotension and renal impairment . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is metabolized in the liver to its active form, benazeprilat, which is responsible for its therapeutic effects . The metabolic pathways involve the hydrolysis of this compound to benazeprilat, which then inhibits the angiotensin-converting enzyme. This inhibition leads to decreased levels of angiotensin II and subsequent reductions in blood pressure and aldosterone secretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and converted to its active form, benazeprilat, in the liver . Benazeprilat is then distributed to target tissues, where it exerts its inhibitory effects on the angiotensin-converting enzyme. The distribution of this compound and its active metabolite is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound and its active metabolite, benazeprilat, is primarily within the cytoplasm, where they interact with the angiotensin-converting enzyme. This interaction inhibits the enzyme’s activity, leading to decreased levels of angiotensin II and subsequent reductions in vasoconstriction and aldosterone secretion . The localization and activity of this compound are influenced by factors such as tissue-specific expression of the angiotensin-converting enzyme and the presence of other interacting proteins and biomolecules.

Preparation Methods

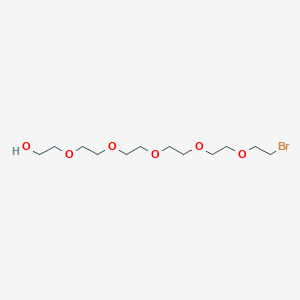

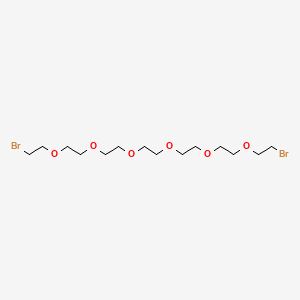

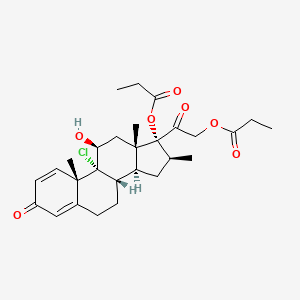

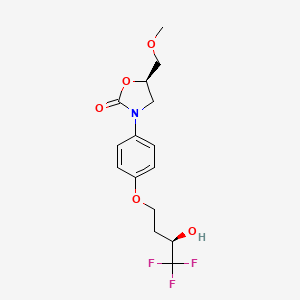

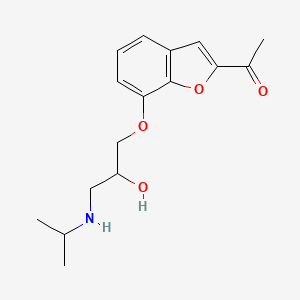

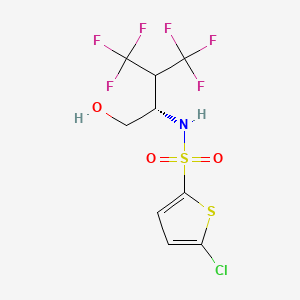

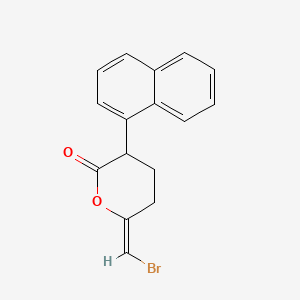

Synthetic Routes and Reaction Conditions: The synthesis of benazepril involves several key steps. One common method includes the reaction of 3-bromo-2,3,4,5-tetrahydro-1H-benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine. This reaction is followed by a dynamic kinetic resolution process to obtain the this compound intermediate.

Industrial Production Methods: Industrial production of this compound hydrochloride typically involves dynamic kinetic resolution technology, which is efficient and environmentally friendly. This method has short steps, simple operation, high total yield, high atom economy, and minimal environmental pollution .

Chemical Reactions Analysis

Types of Reactions: Benazepril undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form benazeprilat, its active metabolite.

Hydrolysis: The ester group in this compound is hydrolyzed by esterases in the liver to form benazeprilat.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: This reaction typically occurs under physiological conditions in the liver.

Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Benazepril has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of angiotensin-converting enzyme inhibitors and their synthesis.

Biology: Research on this compound helps in understanding the biological pathways involved in blood pressure regulation.

Medicine: this compound is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic kidney disease

Comparison with Similar Compounds

Lisinopril: Another angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.

Enalapril: Similar to benazepril, it is used for hypertension and heart failure but has a different chemical structure.

Ramipril: Another angiotensin-converting enzyme inhibitor with similar therapeutic uses.

Uniqueness of this compound: this compound is unique due to its high potency, better stability, and fewer side effects compared to other angiotensin-converting enzyme inhibitors. Its unique chemical structure contributes to its effectiveness and safety profile .

Properties

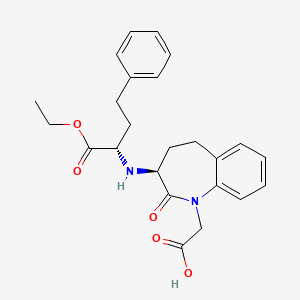

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022645 | |

| Record name | Benazepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

19mg/mL, 1.05e-02 g/L | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Benazeprilat, the active metabolite of Benazepril, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. Inhibition of ACE results in decreased plasma angiotensin II. As angiotensin II is a vasoconstrictor and a negative-feedback mediator for renin activity, lower concentrations result in a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and to decreased aldosterone secretion. | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86541-75-5 | |

| Record name | Benazepril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazepril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM7Q7QWP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benazepril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148-149 °C, 148 - 149 °C | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of benazepril?

A1: this compound is a prodrug that is metabolized to its active form, benazeprilat, in the liver. Benazeprilat is a potent and selective inhibitor of angiotensin-converting enzyme (ACE). [] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. [] By inhibiting ACE, this compound reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, ]

Q2: What are the downstream effects of ACE inhibition by benazeprilat?

A2: Inhibition of ACE by benazeprilat leads to:

- Vasodilation: Reduced angiotensin II levels lead to relaxation of blood vessels, decreasing blood pressure. []

Q3: Does this compound affect other vasoactive substances besides angiotensin II?

A3: this compound and benazeprilat primarily exert their vasodilatory effects by inhibiting angiotensin II synthesis. [] While this compound at higher concentrations showed some influence on prostaglandin-induced responses in isolated blood vessels, these effects are not considered to be its primary mechanism of action. []

Q4: What are the key pharmacokinetic parameters of this compound and benazeprilat?

A4: Key pharmacokinetic parameters for this compound and benazeprilat include:

- Rapidly absorbed after oral administration (Tmax ~ 0.5-2 hours). [, , , ]

- Rapidly metabolized to benazeprilat in the liver. [, , ]

- Short half-life (~0.76-2.9 hours). []

- Peak plasma concentrations reached later than this compound (Tmax ~ 1.25 - 7.8 hours). [, ]

- Biphasic elimination with a terminal half-life of ~11.7-19 hours after a single dose and longer after repeated doses (up to 27.7 hours). [, ]

- Moderate bioaccumulation with repeated dosing. []

Q5: How long does this compound take to reach steady-state concentrations?

A5: Steady-state benazeprilat concentrations are generally reached within three doses of this compound. []

Q6: How does this compound affect plasma ACE activity?

A6: this compound effectively inhibits plasma ACE activity in a dose-dependent manner. Maximum inhibition (>85% and often reaching 100%) occurs around the time of peak benazeprilat concentration and is sustained for at least 24 hours after a single dose. [, ] This long duration of action is attributed to the presence of the terminal elimination phase of benazeprilat. []

Q7: Is the dosage of this compound adjusted for patients with liver cirrhosis?

A7: Although the plasma concentrations of this compound were found to be doubled in patients with liver cirrhosis compared to healthy subjects, the rate and extent of its conversion to benazeprilat remained virtually unaffected. [] This suggests that dosage adjustments may not be necessary for these patients. []

Q8: What in vitro models have been used to study this compound?

A8: One in vitro model used to study this compound's protective effect against doxorubicin-induced cardiotoxicity involved rat embryonic cardiac myoblast cells (H9c2 cell line). [] The study demonstrated that pre-treating H9c2 cells with this compound hydrochloride reduced doxorubicin-induced apoptosis and oxidative stress, suggesting a potential cardioprotective effect. []

Q9: What in vivo models have been used to study this compound?

A9: Various animal models have been employed to investigate the effects of this compound:

- Spontaneously Hypertensive Rats (SHRs): Used to study this compound's effects on blood pressure regulation, cardiac hypertrophy, and renal function. [, , , ]

- Diabetic Nephropathy Rats: Employed to evaluate this compound's renoprotective effects in the context of diabetes. [, , ]

- Acute Myocardial Infarction Rats: Utilized to investigate this compound's impact on ventricular remodeling and cardiac function post-infarction. []

- Canine Atrial Fibrillation Models: Used to study this compound's effects on atrial remodeling in the context of atrial fibrillation. []

Q10: What are the key findings from clinical trials on this compound?

A10: Clinical trials have demonstrated the efficacy and safety of this compound in managing:

- Hypertension: this compound effectively lowers blood pressure, both as monotherapy and in combination with other antihypertensive agents like amlodipine. [, , , ]

- Chronic Kidney Disease: In cats, this compound reduced proteinuria. [] In humans, it slowed the progression of renal disease in patients with advanced renal insufficiency. []

- Heart Failure: this compound improved cardiac function and reduced mortality in patients with heart failure. []

Q11: Are there any specific drug delivery or targeting strategies being explored for this compound?

A11: While the provided research papers do not specifically focus on novel drug delivery systems for this compound, the research highlights the importance of optimizing this compound's pharmacokinetic profile, particularly in the context of its conversion to benazeprilat. Future research could explore modified release formulations or targeted delivery systems to enhance its therapeutic efficacy and potentially reduce side effects.

Q12: What analytical methods have been used to quantify this compound and benazeprilat in biological samples?

A12: Various analytical techniques have been employed for quantifying this compound and benazeprilat, including:

- UPLC-MS/MS: This highly sensitive and specific method has been used to determine this compound and benazeprilat concentrations in human plasma. []

- Gas Chromatography-Mass Spectrometry: This technique was utilized to measure this compound and benazeprilat levels in dog plasma. []

- HPLC-MS/MS: This method has been employed to analyze the pharmacokinetics of this compound hydrochloride tablets in patients with chronic glomerulonephritis. []

- High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, has been utilized to quantify this compound and benazeprilat in various biological samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.